molecular formula Rf B14644299 Rutherfordium CAS No. 53850-36-5

Rutherfordium

Cat. No.: B14644299
CAS No.: 53850-36-5
M. Wt: 267.122 g/mol
InChI Key: YGPLJIIQQIDVFJ-UHFFFAOYSA-N
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Description

Rutherfordium (atomic number 104, symbol Rf) is a synthetic superheavy element that does not occur in nature and is produced in particle accelerators . It is named after the pioneering physicist Ernest Rutherford . As a radioactive metal, all its known isotopes are unstable and decay with half-lives ranging from a matter of seconds to about an hour . The most stable known isotope is 267Rf with a half-life of approximately 48 minutes . Due to its rapid decay and the minute quantities in which it is produced—often just a few atoms at a time—this compound has no industrial or commercial applications. Its use is strictly confined to advanced scientific research . In the periodic table, this compound is located in group 4 and period 7, making it a heavier homolog of hafnium and zirconium . Chemical experiments have confirmed that it behaves similarly to these elements, particularly in its tendency to form compounds in the +4 oxidation state, such as volatile RfCl 4 (this compound tetrachloride) . Its chemical properties are only partly characterized, but studies show it forms strong chloride complexes in solution, further aligning with group 4 chemistry . This research helps verify theoretical models of the periodic table and investigate the effects of relativity on the properties of heavy elements . The primary research value of this compound lies in nuclear physics and chemistry, where it serves as a key subject for exploring the "island of stability"—a theoretical region of superheavy elements with relatively long lifetimes . Recent experiments in 2025 have successfully synthesized the new isotope 252Rf, which, with a half-life of just 60 nanoseconds, is the shortest-lived superheavy nucleus known and marks the "shoreline" of this island . Research involving this compound aids in refining particle detection methods, understanding nuclear forces, and pushing the boundaries of our knowledge of matter . This compound is synthesized via nuclear fusion reactions in specialized accelerators. Common production methods include bombarding a californium-249 target with carbon-12 or carbon-13 ions, or bombarding plutonium-242 with neon-22 ions . The resulting atoms must be rapidly separated and transported using specialized gas-phase or aerosol techniques for analysis before they decay . This product is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. No commercial or household applications are permitted.

Properties

CAS No.

53850-36-5

Molecular Formula

Rf

Molecular Weight

267.122 g/mol

IUPAC Name

rutherfordium

InChI

InChI=1S/Rf

InChI Key

YGPLJIIQQIDVFJ-UHFFFAOYSA-N

Canonical SMILES

[Rf]

Origin of Product

United States

Historical and Foundational Aspects of Rutherfordium Research

Historical Milestones in the Discovery and Identification of Rutherfordium

The synthesis of this compound was first claimed in 1964 by a team of scientists led by Georgy Flerov at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia. rsc.orgchemicool.com They reported bombarding a plutonium-242 target with neon-22 ions, suggesting the production of this compound-260. britannica.comnih.gov However, this claim was not widely accepted due to ambiguities in the experimental data. acs.org

In 1969, a team at the Lawrence Berkeley Laboratory (LBL) in California, led by Albert Ghiorso, provided more definitive evidence for the creation of element 104. rsc.orgbritannica.com They employed a different approach, bombarding a californium-249 target with carbon-12 and carbon-13 ions, successfully synthesizing isotopes this compound-257 and this compound-259. britannica.comnih.gov Further experiments at Berkeley, including the bombardment of curium-248 (B1219616) with oxygen-18, produced the isotope this compound-261. britannica.com

The competing claims from the Dubna and Berkeley laboratories led to a protracted dispute over the discovery and the right to name the new element, a period often referred to as the "Transfermium Wars." sciencelearn.org.nzcam.ac.ukneatorama.com The Soviet team proposed the name "kurchatovium" (Ku) in honor of Igor Kurchatov, a prominent Soviet nuclear physicist. chemicool.combritannica.com The American team suggested "this compound" (Rf) to honor Ernest Rutherford, a pioneer in nuclear physics. rsc.orgchemicool.com

This naming controversy persisted for years, with the International Union of Pure and Applied Chemistry (IUPAC) provisionally naming the element "unnilquadium" (Unq), based on its atomic number. acs.orgsciencelearn.org.nz In 1992, a joint IUPAC/IUPAP Transfermium Working Group concluded that both laboratories had provided contemporaneous and valid evidence for the synthesis of element 104 and that the credit for the discovery should be shared. rsc.orgacs.org Ultimately, in 1997, IUPAC officially adopted the name this compound for element 104. wikipedia.orgsciencelearn.org.nz

Interactive Data Table: Key Discovery Experiments for this compound

Year Research Institution Projectile Target Reported Isotope(s)
1964 Joint Institute for Nuclear Research (JINR), Dubna Neon-22 Plutonium-242 Rf-260 (disputed)
1969 Lawrence Berkeley Laboratory (LBL) Carbon-12 Californium-249 Rf-257
1969 Lawrence Berkeley Laboratory (LBL) Carbon-13 Californium-249 Rf-259
1969 Lawrence Berkeley Laboratory (LBL) Oxygen-18 Curium-248 Rf-261

Evolution of Superheavy Element Research and its Theoretical Underpinnings

The synthesis of this compound was a significant step in the broader field of superheavy element research, which aims to create and study elements with atomic numbers greater than 103. wikipedia.org This research is driven by the desire to understand the limits of nuclear existence and to test fundamental theories of nuclear physics. osti.govsustainability-directory.com

A central theoretical concept in this field is the "island of stability." wikipedia.orgllnl.gov This theory predicts the existence of a region of superheavy isotopes with significantly longer half-lives than their neighbors. wikipedia.orgsustainability-directory.com This enhanced stability is attributed to the presence of "magic numbers" of protons and neutrons, which correspond to the filling of nuclear shells, analogous to the electron shells that determine the stability of noble gases. sustainability-directory.comwikipedia.org While this compound itself is not on the island of stability, the study of its properties provides crucial data for refining the models that predict the location and extent of this island. wikipedia.orgllnl.gov

Another critical theoretical aspect is the influence of relativistic effects on the chemical properties of superheavy elements. wikipedia.orgnumberanalytics.com For elements with high atomic numbers, the inner electrons move at speeds approaching the speed of light, leading to a relativistic increase in their mass. berkeley.edustackexchange.com This, in turn, causes a contraction of the s and p orbitals and an expansion of the d and f orbitals. berkeley.educitycollegekolkata.org These relativistic effects can significantly alter the expected chemical behavior of an element based on simple periodic trends. numberanalytics.comepj-conferences.org In the case of this compound, while it is expected to behave as a typical member of Group 4, detailed studies of its chemistry are essential to quantify the impact of these relativistic effects. wikipedia.org

The ongoing research into superheavy elements, including the synthesis of new elements and the detailed study of known ones like this compound, continues to push the frontiers of our understanding of the atomic nucleus and the forces that govern it. sustainability-directory.comaps.org

Synthesis Methodologies and Production Dynamics of Rutherfordium Isotopes

Heavy-Ion Induced Nuclear Fusion-Evaporation Reactions

The creation of rutherfordium is achieved through the powerful process of nuclear fusion, where two lighter atomic nuclei are merged to form a heavier nucleus. This process is followed by the "evaporation" of neutrons from the highly excited compound nucleus to reach a more stable state. The two primary pathways for this process are cold fusion and hot fusion, distinguished by the excitation energy of the compound nucleus formed.

Cold Fusion Reaction Pathways

Cold fusion reactions, in the context of superheavy element synthesis, involve the fusion of a relatively light projectile with a heavy, stable target nucleus, typically lead or bismuth. This method results in a compound nucleus with a relatively low excitation energy (around 10-20 MeV). The primary advantage of this "colder" compound nucleus is its higher probability of survival, as it needs to emit fewer neutrons (typically one or two) to reach a stable ground state, thus reducing the likelihood of fission, a competing process that can shatter the newly formed nucleus.

While not the primary method for the initial synthesis of this compound, cold fusion reactions have been instrumental in producing various isotopes of the element. A notable example is the bombardment of a lead-208 (B76376) target with titanium-50 ions, a reaction first successfully carried out by a German team at the Gesellschaft für Schwerionenforschung (GSI) in Darmstadt. jinr.ru

Hot Fusion Reaction Pathways

In contrast, hot fusion reactions employ heavier projectiles and lighter, often actinide, target nuclei. This approach leads to the formation of a compound nucleus with a much higher excitation energy (around 40-50 MeV). chegg.com To de-excite, this highly energetic nucleus must evaporate a larger number of neutrons (typically three to five). While the higher excitation energy increases the probability of the initial fusion event, it also significantly enhances the risk of the compound nucleus undergoing fission, which drastically reduces the yield of the desired superheavy element.

The initial discoveries of this compound at both the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Berkeley Laboratory (LBL) in California, USA, were prime examples of hot fusion reactions. These pioneering experiments laid the groundwork for the exploration of the superheavy elements.

Accelerator Technologies and Target-Projectile Systems for this compound Production

The synthesis of this compound is critically dependent on sophisticated particle accelerators capable of accelerating heavy ions to precise energies. The two leading institutions in the initial race to create element 104, JINR and LBL, utilized their own state-of-the-art accelerators for these groundbreaking experiments.

At the JINR in Dubna, the U-300 cyclotron was a key instrument. This powerful accelerator was instrumental in the synthesis of new transuranic elements, providing intense beams of heavy ions. jinr.ru For their part, the scientists at LBL utilized the Heavy Ion Linear Accelerator (HILAC), a machine capable of accelerating a wide range of heavy ions with high intensity. lbl.gov A crucial component in these experiments is the use of recoil separators, such as gas-filled recoil separators, which are designed to efficiently separate the newly formed superheavy nuclei from the intense beam of projectiles and other reaction byproducts. acs.orgaps.org

Californium-Carbon Bombardment Systems

In 1969, a team at the Lawrence Berkeley Laboratory led by Albert Ghiorso provided definitive evidence for the synthesis of this compound. They employed the HILAC to bombard a target of californium-249 with a beam of carbon-12 ions. This hot fusion reaction resulted in the production of this compound-257. pearson.compearson.com The reaction can be represented as:

²⁴⁹₉₈Cf + ¹²₆C → ²⁵⁷₁₀₄Rf + 4n

The Berkeley team later used a carbon-13 beam to produce this compound-259 and also synthesized this compound-258 from a californium-249 target with carbon-12 ions.

Target IsotopeProjectile IonThis compound Isotope ProducedBeam Energy (MeV)Production Cross-Section
Californium-249Carbon-12This compound-257~70~10 nanobarns
Californium-249Carbon-13This compound-259~70~5 nanobarns
Californium-249Carbon-12This compound-258Not widely reportedNot widely reported

Note: The exact beam energies and cross-sections can vary between experiments and are often reported as a range.

Plutonium-Neon Bombardment Systems

The first claim of the synthesis of element 104 came in 1964 from a team of scientists at the JINR in Dubna, led by Georgy Flerov. They utilized the U-300 cyclotron to bombard a plutonium-242 target with a beam of neon-22 ions. jinr.ru This hot fusion reaction was reported to produce an isotope of element 104 with a mass number of 260, which underwent spontaneous fission. The nuclear reaction is as follows:

²⁴²₉₄Pu + ²²₁₀Ne → ²⁶⁰₁₀₄Rf + 4n

While the initial results were met with some skepticism in the international scientific community, subsequent experiments at Dubna provided further evidence to support their claim.

Target IsotopeProjectile IonThis compound Isotope ProducedBeam Energy (MeV)Production Cross-Section
Plutonium-242Neon-22This compound-260~113-115~0.2 nanobarns

Note: The production cross-section for this reaction is notably low, highlighting the challenges of superheavy element synthesis.

Curium-Oxygen Bombardment Systems

Another important hot fusion reaction for the production of this compound isotopes involves the bombardment of a curium target with oxygen ions. In 1969, the Berkeley team also reported the synthesis of this compound-260 by bombarding a curium-248 (B1219616) target with oxygen-18 ions. This reaction provided an alternative pathway to producing this compound isotopes and contributed to the growing body of evidence for the existence of element 104. The reaction is:

²⁴⁸₉₆Cm + ¹⁸₈O → ²⁶¹₁₀₄Rf + 5n

Subsequent studies have investigated the excitation functions for this reaction, providing detailed information about the production cross-sections at various beam energies. The maximum cross-section for the 5n evaporation channel, leading to ²⁶¹Rf, has been observed at a specific beam energy, illustrating the fine-tuning required for these experiments. aps.orgresearchgate.net

Target IsotopeProjectile IonThis compound Isotope ProducedBeam Energy (MeV)Maximum Production Cross-Section
Curium-248Oxygen-18This compound-26194.8~10 nanobarns

Note: The excitation function for this reaction shows a clear peak, indicating an optimal energy for the production of this specific isotope.

Lead-Titanium Bombardment Systems

The synthesis of this compound isotopes through cold fusion reactions represents a significant methodology in the production of superheavy elements. This technique involves the bombardment of lead (Pb) targets with titanium (Ti) projectiles. The "cold fusion" approach is characterized by lower excitation energies of the compound nucleus (around 10-20 MeV), which reduces the probability of fission and typically results in the emission of only one or two neutrons. This method is particularly valuable for producing more neutron-rich isotopes.

One of the notable experiments in this area was conducted at the Gesellschaft für Schwerionenforschung (GSI) in Darmstadt, Germany, where a lead-208 target was bombarded with titanium-50 ions. llnl.gov In 1974, researchers at the Joint Institute for Nuclear Research (JINR) in Dubna investigated the reaction between lead-207 (B76081) and titanium-50 to produce the isotope ²⁵⁵Rf. aip.org Subsequent studies at GSI in 1994 using a lead-206 (B76495) target also detected ²⁵⁵Rf and ²⁵⁴Rf. aip.org That same year, the isotope ²⁵³Rf was identified when lead-204 (B80716) was used as the target. aip.org

These experiments are crucial for understanding the nuclear structure and decay properties of this compound isotopes. The production cross-sections in these reactions are exceedingly small, often measured in picobarns (pb) or even femtobarns (fb), underscoring the significant challenges in their synthesis.

Production of this compound Isotopes via Lead-Titanium Bombardment
ReactionProduced IsotopeHalf-LifeDecay ModeYear of ObservationInstitution
²⁰⁸Pb + ⁵⁰Ti²⁵⁷Rf~4.7 sα, SF1985GSI
²⁰⁷Pb + ⁵⁰Ti²⁵⁵Rf~1.68 sα, SF1974JINR, Dubna
²⁰⁶Pb + ⁵⁰Ti²⁵⁵Rf, ²⁵⁴Rf~1.68 s, ~23 µsα, SF / SF1994GSI
²⁰⁴Pb + ⁵⁰Ti²⁵³Rf~48 µsα, SF1994GSI

Challenges and Strategies for Low Production Rate Elements

The synthesis and study of superheavy elements like this compound are fraught with significant challenges, primarily stemming from their extremely low production rates and short half-lives. researchgate.netchemistryviews.org These obstacles necessitate the development of highly sophisticated and sensitive experimental techniques, as scientists often work with only a few atoms at a time, a methodology referred to as "atom-at-a-time" chemistry. researchgate.netchemistryviews.org

One of the foremost challenges is the minuscule production cross-section of these elements. The probability of a successful fusion reaction between the projectile and target nuclei is incredibly low. For instance, in some experiments, it can take weeks of continuous bombardment to produce a single atom of a superheavy element. thedebrief.org This low yield is further compounded by the fact that the newly formed nuclei are highly unstable and decay within seconds or even milliseconds. llnl.govanl.gov

To address these challenges, researchers have devised a range of innovative strategies. A key approach is the development of highly efficient separator systems. These devices are crucial for rapidly separating the desired superheavy element from the unreacted beam particles and other unwanted reaction products. The Berkeley Gas-filled Separator (BGS) at Lawrence Berkeley National Laboratory is one such example, designed to transport reaction products to a shielded detector station within tens of milliseconds. anl.gov

Another critical strategy involves the use of advanced detector systems capable of unambiguously identifying the fleeting atoms. These detectors measure the characteristic decay signatures of the superheavy elements, such as the emission of alpha particles or spontaneous fission. aip.org The coupling of separators with mass analyzers, such as FIONA at LBNL, allows for direct mass-to-charge ratio determination, providing definitive identification of the produced isotopes. anl.gov

Furthermore, the choice of reaction type, such as "hot fusion" versus "cold fusion," is a strategic decision to optimize the production of specific isotopes. uni-heidelberg.de Hot fusion reactions, which use lighter projectiles and heavier actinide targets, result in compound nuclei with higher excitation energy, leading to the evaporation of more neutrons. uni-heidelberg.de Conversely, cold fusion reactions, like the lead-titanium bombardments, produce nuclei with lower excitation energy, which is advantageous for creating more neutron-rich isotopes. uni-heidelberg.deias.ac.in The recent use of titanium-50 beams as an alternative to the more common calcium-48 is an example of ongoing efforts to explore new reaction pathways to potentially more stable regions of the superheavy landscape. thedebrief.org

Challenges and Strategies in the Synthesis of Low Production Rate Elements
ChallengeDescriptionStrategyExample/Technique
Low Production Rate (Small Cross-Sections)The probability of fusion to create a superheavy element is extremely low, resulting in the production of only a few atoms over long experimental periods. thedebrief.org- High-intensity ion beams
  • Long-duration experiments
  • Optimization of beam energy
  • - Utilizing powerful cyclotrons to deliver intense beams.
  • Running experiments for weeks or months to accumulate sufficient data for a single atom's detection. thedebrief.org
  • Short Half-LivesSynthesized atoms decay very rapidly, often within seconds or milliseconds, allowing only a very short time for separation and detection. llnl.govanl.gov- Rapid separation and transport systems
  • Highly sensitive and fast detection methods
  • - Use of gas-filled separators like the Berkeley Gas-filled Separator (BGS) for quick transport. anl.gov
  • Implementation of silicon strip detectors to capture decay events in real-time.
  • Separation from BackgroundThe desired superheavy atoms are vastly outnumbered by unreacted beam particles and other nuclear reaction products.- Efficient in-flight separation based on physical and chemical properties.- Velocity filters like SHIP at GSI.
  • Gas-jet transport systems coupled with thermochromatography to separate elements based on volatility.
  • Unambiguous IdentificationWith only a few atoms produced, it is crucial to definitively identify their atomic number (Z) and mass number (A).- Measurement of decay chains (α-decay, spontaneous fission)
  • Direct mass measurement
  • - Correlating parent and daughter decay products.
  • Using mass analyzers like FIONA coupled to separators to determine the mass-to-charge ratio. anl.gov
  • Reaching the "Island of Stability"Current reaction pathways often produce neutron-deficient isotopes, while more stable superheavy elements are predicted to be more neutron-rich.- Exploring new projectile/target combinations
  • Investigating different fusion reaction types
  • - Use of neutron-rich beams like ⁴⁸Ca and exploring alternatives like ⁵⁰Ti. thedebrief.org
  • Comparing "hot" and "cold" fusion reactions to access different regions of the nuclear chart. uni-heidelberg.de
  • Nuclear Structure and Decay Spectroscopy of Rutherfordium Isotopes

    Isotopic Landscape and Nuclear Data of Rutherfordium

    This compound (Rf), with atomic number 104, possesses no stable or naturally occurring isotopes. wikipedia.org Its isotopes are synthesized in particle accelerators through nuclear fusion reactions or as decay products of heavier elements. wikipedia.org To date, seventeen isotopes of this compound have been identified, with mass numbers ranging from 252 to 270, excluding 264 and 269. wikipedia.org Additionally, several isomers have been discovered. wikipedia.org

    The nuclear properties of these isotopes, such as mass, half-life, and decay modes, are crucial for understanding the stability and structure of superheavy nuclei. The table below provides a summary of the known this compound isotopes and their key nuclear data.

    Interactive Table: Nuclear Data of this compound Isotopes

    IsotopeHalf-LifePrimary Decay Mode(s)Daughter Isotope(s)
    252Rf60 nsSpontaneous Fission (SF)(various)
    253Rf9.9 msSpontaneous Fission (SF), Alpha Decay (α)(various), 249No
    254Rf22.9 µsSpontaneous Fission (SF)(various)
    255Rf1.7 sAlpha Decay (α), Spontaneous Fission (SF)251No, (various)
    256Rf6.67 msSpontaneous Fission (SF), Alpha Decay (α)(various), 252No
    257Rf4.7 sAlpha Decay (α), Electron Capture (EC), Spontaneous Fission (SF)253No, 257Lr, (various)
    258Rf12 msSpontaneous Fission (SF), Alpha Decay (α)(various), 254No
    259Rf3.4 sAlpha Decay (α), Spontaneous Fission (SF), Electron Capture (EC)255No, (various), 259Lr
    260Rf20 msSpontaneous Fission (SF), Alpha Decay (α)(various), 256No
    261Rf1.1 minAlpha Decay (α), Spontaneous Fission (SF), Electron Capture (EC)257No, (various), 261Lr
    262Rf2.1 sSpontaneous Fission (SF)(various)
    263Rf10 minSpontaneous Fission (SF), Alpha Decay (α)(various), 259No
    265Rf1.0 minSpontaneous Fission (SF)(various)
    266Rf23 sSpontaneous Fission (SF)(various)
    267Rf48 minSpontaneous Fission (SF)(various)
    268Rf1.4 sSpontaneous Fission (SF)(various)
    270Rf---
    (Data sourced from references wikipedia.orgwikipedia.orgisoflex.comwebelements.comchemlin.orgchemlin.orgchemlin.org)

    Note: 266Rf, 268Rf, and 270Rf are unconfirmed isotopes. wikipedia.org

    Investigation of Radioactive Decay Modes and Competition

    The decay of this compound isotopes is characterized by a competition between several modes, primarily alpha decay and spontaneous fission. wikipedia.orgpatsnap.com The prevalence of each decay mode is highly dependent on the specific isotope, particularly its neutron number. wikipedia.org

    Alpha decay is a significant decay mode for several this compound isotopes, especially the lighter ones with odd neutron numbers. wikipedia.org This process involves the emission of an alpha particle (a helium nucleus), resulting in a daughter nucleus of the element Nobelium (No). rsc.org For instance, 257Rf decays via alpha emission to 253No. rsc.orgvaia.com

    The energy of the emitted alpha particles is a key characteristic used to identify the parent isotope. For example, 258Rf was observed to undergo alpha decay with an alpha-particle energy of 9.05 ± 0.03 MeV. researchgate.netaps.org Daughter correlation analysis, which links the decay of a parent nucleus to the known decay properties of its daughter, is a crucial technique for confirming the identity of new isotopes. rsc.org For example, the identification of 257Rf was secured by observing the K-alpha X-rays in the elemental signature of its decay product, nobelium-253. wikipedia.org

    Spontaneous fission (SF) is the predominant decay mode for most this compound isotopes, particularly those with an even number of neutrons. wikipedia.org In this process, the nucleus splits into two smaller fragments, releasing a significant amount of energy. The half-lives for spontaneous fission are often very short, on the order of milliseconds for some isotopes like 258Rf and 260Rf. wikipedia.org

    Theoretical studies using nuclear density functional theory have explored the complex pathways of spontaneous fission in this compound isotopes. aps.orgosti.gov These studies suggest the possibility of "bimodal fission," where the nucleus can split in two different ways, leading to different fragment mass distributions. aps.orgosti.gov Furthermore, for some this compound isotopes, a novel phenomenon of "trimodal spontaneous fission" has been predicted. aps.orgosti.gov The N=152 deformed shell, which provides stability against spontaneous fission in lighter elements, does not appear to have the same stabilizing effect for this compound isotopes. aps.orgresearchgate.net

    While less common than alpha decay and spontaneous fission, electron capture (EC) and beta decay are observed in some this compound isotopes. isoflex.comwebelements.com In electron capture, an orbital electron is captured by the nucleus, converting a proton into a neutron and emitting a neutrino. This results in a daughter nucleus of the element Lawrencium (Lr). For example, 257Rf can decay via electron capture to 257Lr. isoflex.com

    The branching ratio, which is the fraction of decays that occur by a specific mode, provides insight into the competition between different decay pathways. wikipedia.org For 259Rf, the electron capture branching ratio was measured to be 0.15 ± 0.04. researchgate.netaps.org The isotope 261Rf also exhibits an electron capture branch. isoflex.com The heavy isotopes 266Rf and 268Rf have been reported as electron capture daughters of dubnium isotopes, though these this compound isotopes themselves have short half-lives with respect to spontaneous fission. wikipedia.org

    Cluster decay is a rare type of nuclear decay where a nucleus emits a small cluster of nucleons, larger than an alpha particle but smaller than a typical fission fragment. scirp.org While not a dominant decay mode for this compound, theoretical studies have investigated the possibility of cluster decay in its isotopes. patsnap.com These investigations are part of a broader effort to understand the various decay modes of superheavy elements. patsnap.comx-mol.net

    The Coulomb and proximity potential model (CPPM) has been used to investigate the potential for cluster decays of various heavy elements, with findings suggesting that some decays may be experimentally detectable. researchgate.net These theoretical explorations help guide future experiments aimed at observing new decay phenomena. researchgate.net

    Half-Life Measurements and Nuclear Longevity Studies

    The half-lives of this compound isotopes vary significantly, from microseconds to over an hour. wikipedia.orgrsc.org The lightest known isotopes have extremely short half-lives, under 50 microseconds. wikipedia.org Isotopes such as 255Rf, 257Rf, 259Rf, and 262Rf have half-lives in the range of 1 to 5 seconds. wikipedia.org

    Longer-lived isotopes are crucial for enabling chemical studies of the element. rsc.org Notable among these are 261Rf with a half-life of about 1.1 minutes, 263Rf with a half-life of about 10 minutes, and the most stable known isotope, 267Rf, with a half-life of approximately 48 minutes. wikipedia.orgrsc.org It has been observed that this compound isotopes with an odd number of neutrons tend to have longer half-lives than their even-even neighbors due to the odd neutron providing a hindrance against spontaneous fission. wikipedia.org The existence of nuclear isomers, which are excited states of a nucleus with a measurable half-life, has also been identified in isotopes like 261Rf and 262Rf, leading to different observed half-lives for the same isotope. library.ph

    Interactive Table: Half-Lives of Selected this compound Isotopes

    IsotopeHalf-Life
    254Rf22.9 µs
    256Rf6.67 ms
    258Rf12 ms
    260Rf20 ms
    257Rf4.7 s
    262Rf2.1 s
    261Rf1.1 min
    263Rf10 min
    267Rf48 min
    (Data sourced from references wikipedia.orgisoflex.comchemlin.orgrsc.orgresearchgate.netaps.orglibrary.phlandsurvival.com)

    Nuclear Spectroscopy Techniques for Structure Elucidation

    The elucidation of the nuclear structure of superheavy elements (SHE) like this compound relies on a suite of sophisticated spectroscopic techniques. numberanalytics.comnumberanalytics.com These methods are crucial for identifying new isotopes and understanding their stability, which is largely governed by quantum-mechanical shell effects rather than the liquid-drop model. aps.org Due to extremely low production yields and short half-lives, these experiments are performed "atom-at-a-time," demanding highly sensitive and efficient detection systems. epj-conferences.org

    The primary experimental approach involves producing a specific this compound isotope through heavy-ion fusion reactions in a particle accelerator. ontosight.ai The resulting nucleus is then rapidly separated from unreacted beam particles and other reaction products using a magnetic spectrometer. aps.org Once isolated, the nuclide's characteristic decay properties are measured. Key techniques employed in the study of this compound and other superheavy nuclei include:

    Alpha-decay Spectroscopy : This technique identifies isotopes by detecting the alpha particles emitted during their decay. The energy of the alpha particle is unique to the decaying nuclide, providing a distinct signature. epj-conferences.orgontosight.ai

    Decay Spectroscopy After Separation (DSAS) : This is a powerful, comprehensive method used to study the low-lying nuclear structure of heavy and superheavy nuclei. cern.ch It examines the full decay chain (alpha, beta, gamma, spontaneous fission) following the implantation of a recoil nucleus into a detector, allowing for the study of single-particle levels and isomeric states. cern.chuniba.sk

    Time-of-flight Mass Spectrometry : This method measures the mass-to-charge ratio of the synthesized ions, enabling direct mass identification. ontosight.ai

    These techniques, often used in combination, provide essential data on nuclear properties such as half-lives, decay modes, and excited states, which are vital for testing and refining theoretical models of nuclear structure in the superheavy mass region. epj-conferences.orgaps.org

    Gamma-ray Spectroscopy for Nuclear Structure of Superheavy Nuclei

    Gamma-ray spectroscopy is a premier tool for probing the detailed internal structure of superheavy nuclei, offering insights that decay spectroscopy alone cannot provide. ontosight.aicern.ch It measures the gamma rays emitted as a newly formed nucleus de-excites from a high-energy state. aps.org This technique provides direct information on the energy levels within the nucleus, its shape, and rotational properties. aps.orgaps.org For superheavy elements, whose stability is entirely dependent on nuclear shell and pairing effects, such experimental data is essential for rigorously testing theoretical predictions. aps.org

    A landmark achievement in this field was the first in-beam gamma-ray spectroscopy of a superheavy element, performed on the isotope ²⁵⁶Rf. aps.orgresearchgate.net In this experiment, a beam of ⁵⁰Ti ions was used to bombard a ²⁰⁸Pb target. The resulting ²⁵⁶Rf nuclei were produced with an extremely small cross-section of about 17 nanobarns, meaning only about one in every 100 million collisions resulted in the desired nucleus. aps.org

    To isolate these rare events and measure the associated gamma rays, researchers utilized advanced instrumentation:

    The JUROSPHERE and JUROGAM II arrays, composed of high-resolution germanium detectors, were placed around the target to detect the prompt gamma rays emitted during the de-excitation of ²⁵⁶Rf. aps.orgresearchgate.net

    The Recoil Ion Transport Unit (RITU) , a gas-filled magnetic spectrometer, separated the recoiling ²⁵⁶Rf nuclei from the intense background of fission products and unreacted beam particles. aps.org

    The analysis of the data from this experiment revealed the ground-state rotational band of ²⁵⁶Rf up to a tentative spin of 20 ħ. aps.orgresearchgate.net A rotational band is a sequence of excited states with increasing spin, characteristic of a deformed (non-spherical) nucleus. The observation of this band was the first of its kind for a superheavy nucleus and provided the first direct evidence of its deformed shape. aps.orgaps.org

    The study of the kinematic and dynamic moments of inertia of this rotational band provides a sensitive test for the underlying single-particle shell structure. aps.org The data for ²⁵⁶Rf showed no evidence for a predicted deformed shell gap at Z=104, a significant finding that helps refine nuclear models. aps.orgresearchgate.net Comparing the moments of inertia with neighboring nuclei like ²⁵⁴No helps to understand systematic trends in nuclear structure and the influence of specific proton and neutron orbitals. aps.org These challenging experiments, operating at the very limits of detection sensitivity, are crucial for mapping the landscape of the "island of stability" for superheavy elements. aps.orgcern.ch

    Data Tables

    Table 1: Properties of Selected this compound Isotopes This table summarizes the decay properties of several well-characterized isotopes of this compound.

    Isotope NuclideHalf-lifeDecay Mode(s)
    ²⁵³Rf9.9(12) msSF (83%), α (17%)
    ²⁵⁴Rf22.9(10) µsSF
    ²⁵⁵Rf1.70 sα, SF
    ²⁵⁶Rf6.9(2) msSF, α
    ²⁵⁷Rf4.70 sα, SF, EC
    ²⁵⁸Rf14.7 msSF, α (31%)
    ²⁵⁹Rf2.5 sα, SF, EC (15%)
    ²⁶⁰Rf22.2 msSF, α
    ²⁶¹Rf1.10 minα (18%), SF (82%)
    ²⁶²Rf1.20 sSF
    ²⁶³Rf~10-15 minα (~30%), SF
    ²⁶⁵Rf1.3 minSF
    ²⁶⁷Rf48 minSF

    Data sourced from references aps.orgwikipedia.orgchemlin.orgwikipedia.orgisoflex.com. Note: SF = Spontaneous Fission, α = Alpha Decay, EC = Electron Capture. Values in parentheses represent the uncertainty in the last digit(s).

    Table 2: Observed Gamma-Ray Transitions in the Ground-State Rotational Band of ²⁵⁶Rf This table details the experimental findings from the gamma-ray spectroscopy of ²⁵⁶Rf, showing the energies of transitions between different spin states.

    Spin Transition (I → I-2)Transition Energy (keV)
    (6⁺ → 4⁺)144.1
    8⁺ → 6⁺196.8
    10⁺ → 8⁺247.3
    12⁺ → 10⁺294.7
    14⁺ → 12⁺338.8
    16⁺ → 14⁺379.8
    (18⁺ → 16⁺)418.0
    (20⁺ → 18⁺)453.6

    Data sourced from reference researchgate.net. Energies for transitions from spins in parentheses are extrapolated from the Harris fit of the experimental data.

    Theoretical Nuclear Physics Approaches to Rutherfordium

    Models of Nuclear Stability and the Island of Stability Hypothesis

    The stability of atomic nuclei is a fundamental concept in nuclear physics, governed by the interplay between the attractive strong nuclear force and the repulsive electrostatic force between protons. wikipedia.org For superheavy elements like rutherfordium, these forces are in a delicate balance, leading to their inherent instability and radioactive decay. periodic-table.org Theoretical models aim to predict the properties of these nuclei, including their half-lives and decay modes, and have led to the captivating concept of the "island of stability." wikipedia.org

    The island of stability hypothesis suggests the existence of a region of superheavy nuclei with significantly longer half-lives than their neighbors. wikipedia.orgroyalsocietypublishing.org This increased stability is attributed to the closure of proton and neutron shells within the nucleus, analogous to the electron shell closures that confer stability to noble gases. wikipedia.orgroyalsocietypublishing.org While early predictions placed this island around elements with atomic number 114, subsequent research and synthesis of new elements, including isotopes of this compound, suggest the island may be located further in the chart of nuclides. wikipedia.orgwikipedia.org The study of this compound isotopes, which lie on the path to the predicted island, provides crucial data for refining these theoretical models. llnl.govsciencenews.org

    The nuclear shell model is a cornerstone of nuclear theory, explaining the enhanced stability of nuclei with specific numbers of protons or neutrons, known as "magic numbers". royalsocietypublishing.org These numbers (2, 8, 20, 28, 50, 82, and 126) correspond to the filling of nuclear shells. wikipedia.orgroyalsocietypublishing.org Nuclei with a magic number of both protons and neutrons are termed "doubly magic" and exhibit exceptional stability. royalsocietypublishing.org

    For superheavy nuclei, theoretical calculations predict the next magic numbers to be 114, 120, or 126 for protons and 184 for neutrons. wikipedia.orgrug.nl The pursuit of synthesizing nuclei around these predicted magic numbers is a major driver of superheavy element research. While this compound (Z=104) itself is not a magic number, the properties of its isotopes are influenced by their proximity to these predicted shell closures. sjsu.edu For instance, the decay patterns and half-lives of this compound isotopes provide insights into the strength of shell effects in this region of the nuclear chart. researchgate.net Some studies have suggested the possibility of sub-shell closures at neutron numbers such as 152, which has been observed to affect the stability of this compound isotopes. sjsu.edu

    Superheavy nuclei predominantly decay via spontaneous fission and alpha decay. wikipedia.org Spontaneous fission is the process where a nucleus splits into two smaller fragments, driven by the electrostatic repulsion between its many protons. iaea.org The stability against fission is determined by the fission barrier, an energy barrier that the nucleus must overcome to split. aps.org

    Theoretical calculations of fission barriers are crucial for predicting the half-lives of superheavy nuclei. These calculations often employ macroscopic-microscopic models, which combine a liquid-drop model description of the nucleus with corrections for quantum mechanical shell effects. aps.org The stability of superheavy elements is entirely dependent on these shell and pairing effects, as the macroscopic fission barrier is predicted to be nonexistent for elements with Z ≥ 104 according to the simple liquid-drop model. aps.orgaps.org

    Decay processes like spontaneous fission and alpha decay occur through a quantum mechanical phenomenon known as tunneling. wikipedia.orgstackexchange.com Even if a nucleus does not have enough energy to classically overcome the fission barrier, there is a finite probability that it can "tunnel" through it. stackexchange.com The probability of tunneling, and thus the half-life for spontaneous fission, is highly sensitive to the height and width of the fission barrier. iaea.org Theoretical models that accurately calculate these barriers are therefore essential for understanding the stability of this compound and other superheavy elements. aps.org

    Theoretical Descriptions of Nuclear Deformation

    Contrary to the simple picture of a spherical nucleus, many atomic nuclei, particularly in the superheavy region, are deformed. wikipedia.org This deformation, typically taking on a prolate (rugby ball) or oblate (discus) shape, has a significant impact on the nucleus's stability and properties. researchgate.net

    The most common type of nuclear deformation is quadrupole deformation, which describes the deviation from a spherical shape. aps.org For superheavy nuclei like this compound, quadrupole deformation is a key factor in their stability. aps.org Theoretical models, such as relativistic mean-field theory, are used to calculate the ground-state deformations of these nuclei. researchgate.net

    Experimental studies, like gamma-ray spectroscopy of the this compound isotope ²⁵⁶Rf, have confirmed that it has a quadrupole-deformed shape. aps.org The rotational patterns observed in the gamma-ray spectrum provide information about the nucleus's moment of inertia, which is directly related to its deformation. aps.org These experimental results provide stringent tests for theoretical models of nuclear deformation. aps.org The agreement between theoretical predictions and experimental data for deformed nuclei around this compound is crucial for building confidence in the predictions for even heavier, yet-to-be-synthesized elements. aps.orgresearchgate.net

    Single-Particle Level Structures and Spectroscopic Predictions

    The arrangement of individual protons and neutrons into energy levels, or single-particle orbitals, within the nucleus is fundamental to understanding its structure and stability. aps.org The energies and ordering of these levels are sensitive to the nuclear shape and the underlying nuclear forces. uj.edu.pl

    Theoretical models aim to predict these single-particle level structures, which in turn determine the spectroscopic properties of the nucleus. landsurvival.com For example, the presence of gaps between single-particle levels at certain nucleon numbers gives rise to the shell effects and magic numbers discussed earlier. aps.org In deformed nuclei like this compound, the single-particle levels are different from those in spherical nuclei. aps.org

    Spectroscopic studies of this compound isotopes, such as the identification of isomeric states (long-lived excited states) in ²⁵⁷Rf, provide detailed information about the single-particle structure. landsurvival.comlibrary.ph By comparing the experimentally observed decay schemes and energy levels with theoretical predictions, physicists can refine their models of the nuclear potential and the interactions between nucleons. landsurvival.com These validated models can then be used to make predictions for the properties of other superheavy nuclei. aps.org

    Empirical and Semiempirical Relations in Decay Studies

    In addition to purely theoretical models, empirical and semiempirical relations play a significant role in studying the decay properties of superheavy nuclei. researchgate.networldscientific.com These relations are based on systematic trends observed in experimental data and can be used to estimate properties like alpha decay and spontaneous fission half-lives. worldscientific.comsympnp.org

    For example, the Viola-Seaborg systematic is a well-known empirical formula used to estimate alpha decay half-lives based on the decay energy (Q-value). researchgate.net Other semiempirical formulas, such as those developed by Royer and Xu, are also used to predict alpha decay and spontaneous fission half-lives, respectively. worldscientific.comworldscientific.com These formulas are often used in conjunction with theoretical calculations of Q-values and fission barriers to predict the dominant decay modes of superheavy isotopes. worldscientific.com

    Studies on this compound isotopes have utilized these empirical and semiempirical approaches to analyze decay chains and predict the properties of yet-to-be-synthesized isotopes. researchgate.net By comparing the predictions of these different formulas with experimental data, researchers can assess their reliability and gain further insights into the decay dynamics of superheavy nuclei. worldscientific.com

    Relativistic Quantum Chemical Studies on Rutherfordium Electronic Structure

    Relativistic Effects on Electron Shells and Atomic Orbitals

    For heavy elements like rutherfordium, the strong nuclear charge accelerates electrons to relativistic speeds, leading to a significant increase in their mass. scispace.com This relativistic mass increase is a cornerstone of the direct relativistic effect, which causes the contraction and energetic stabilization of s and p orbitals. scispace.com Conversely, the d and f orbitals, which have lower probability densities near the nucleus, are more effectively screened by the contracted s and p orbitals. This results in their energetic destabilization and spatial expansion, a phenomenon known as the indirect relativistic effect. scispace.com

    Initial theoretical predictions for this compound's chemical behavior were based on calculations that suggested strong relativistic effects might lower the energy of the 7p orbitals below that of the 6d orbitals. wikipedia.org This would have resulted in a valence electron configuration of 6d¹ 7s² 7p¹ or even 7s² 7p², implying that this compound would behave more like lead than hafnium. wikipedia.org However, more sophisticated calculation methods and experimental studies of this compound compounds have since demonstrated that this is not the case, and this compound's properties align with the other group 4 elements. wikipedia.org

    Computational Analysis of Electron Configurations and their Stability

    Advanced computational analyses have been crucial in determining the ground state electron configuration of this compound and the relative stability of its various possible electronic states. Ab initio calculations, which are performed from first principles without empirical data, have been instrumental in this regard. These calculations have confirmed that the ground state of the this compound atom is [Rn] 5f¹⁴ 6d² 7s². wikipedia.org

    These high-level calculations have also identified a low-lying excited state with a 6d¹ 7s² 7p¹ configuration, with a calculated excitation energy of only 0.3–0.5 eV. wikipedia.org The small energy gap between the ground state and this excited state highlights the significant influence of relativistic effects on the electronic structure of this compound. The stability of the +4 oxidation state, characteristic of group 4 elements, is also supported by these computational studies. wikipedia.org Furthermore, the formation of a less stable +3 state has also been predicted. wikipedia.org

    The following table summarizes the predicted electron configurations for neutral this compound, including the experimentally and computationally confirmed ground state and a notable predicted excited state.

    State Electron Configuration Energy Level
    Ground State[Rn] 5f¹⁴ 6d² 7s²Lowest Energy
    Excited State[Rn] 5f¹⁴ 6d¹ 7s² 7p¹~0.3-0.5 eV above ground state

    This table is based on data from ab initio calculations and showcases the confirmed ground state and a significant low-lying excited state of this compound.

    Orbital Destabilization and Contraction in Heavy Elements

    The electronic structure of heavy elements like this compound is significantly shaped by the interplay of orbital contraction and destabilization due to relativistic effects. The direct relativistic effect leads to a pronounced contraction of the 7s orbital, making it more tightly bound to the nucleus and lowering its energy. library.ph In contrast, the 6d orbitals experience an indirect relativistic effect, leading to their destabilization and expansion. library.ph

    This differential behavior of the 7s and 6d orbitals has important chemical consequences. For instance, in the formation of Rf⁺ and Rf²⁺ ions, it is predicted that the 6d electrons will be ionized before the 7s electrons. library.ph This is the opposite of the trend observed in its lighter homologs, zirconium and hafnium, and is a direct consequence of the relativistic stabilization of the 7s orbital and destabilization of the 6d orbital in this compound. library.ph

    The following interactive table illustrates the primary relativistic effects on the valence orbitals of this compound.

    Orbital Primary Relativistic Effect Consequence
    7sDirect (Contraction and Stabilization)Lower energy, more tightly bound
    6dIndirect (Expansion and Destabilization)Higher energy, less tightly bound

    This table summarizes the key relativistic effects on the valence orbitals of this compound, highlighting the opposing influences on the 7s and 6d orbitals.

    Advanced Computational Chemistry Methodologies

    To accurately model the electronic structure of superheavy elements like this compound, where both relativistic effects and electron correlation are significant, highly sophisticated computational methods are required. These methods go beyond simpler approximations to provide a more precise description of the many-electron system.

    Configuration Interaction (CI) Approaches

    Configuration Interaction (CI) is a post-Hartree-Fock method that provides a way to systematically improve upon the single-determinant approximation. In the CI approach, the true many-electron wavefunction is expressed as a linear combination of Slater determinants corresponding to the ground state and various excited electronic configurations. While full CI, which includes all possible excitations, provides the exact solution to the non-relativistic Schrödinger equation within a given basis set, it is computationally prohibitive for all but the smallest systems. github.io

    For heavier elements, truncated CI methods are more feasible, though still computationally demanding. The application of CI methods to an element as heavy as this compound is a significant computational challenge. While specific, detailed CI studies on this compound are not widely available in the literature, the principles of this method are fundamental to understanding electron correlation in such complex systems.

    Coupled-Cluster (CC) Methods

    Coupled-Cluster (CC) theory is another powerful method for treating electron correlation and is often considered the "gold standard" in quantum chemistry for its accuracy and size-extensivity. wikipedia.orgfrontiersin.org The CC wavefunction is constructed using an exponential cluster operator acting on a reference determinant, typically the Hartree-Fock ground state. wikipedia.org This exponential formulation allows for the efficient inclusion of electron correlation effects to high orders.

    A notable application of this methodology to this compound was a 1995 study that employed a relativistic coupled-cluster (RCC) method based on the Dirac-Coulomb-Breit Hamiltonian to investigate the low-lying electronic states of Rf⁺ and the neutral Rf atom. aps.org This study was crucial in providing a highly accurate theoretical benchmark for the electronic structure of this compound, taking into account both relativistic effects and electron correlation at a high level. aps.org

    Many-Body Perturbation Theory (MBPT)

    Many-Body Perturbation Theory (MBPT) offers a different approach to the electron correlation problem. It treats the electron-electron interaction as a perturbation to a simpler, solvable Hamiltonian, typically the Hartree-Fock Hamiltonian. aps.org The total energy is then calculated as a series of corrections to the unperturbed energy. Møller-Plesset perturbation theory is a common variant of MBPT.

    The computational cost of MBPT calculations increases with the order of the perturbation, but often provides a good balance between accuracy and computational expense. While the direct application of MBPT to this compound is not extensively documented in publicly available research, it is a foundational method in the theoretical study of many-electron systems and its principles are incorporated into other advanced methods, such as the widely used CCSD(T) coupled-cluster approach which adds a perturbative correction for triple excitations. github.io

    Density Functional Theory (DFT) in Relativistic Frameworks

    The study of this compound's electronic structure necessitates the inclusion of relativistic effects, making Relativistic Density Functional Theory (RDFT) a critical computational tool. Standard DFT, while successful for lighter elements, is insufficient for superheavy elements where electron velocities are a significant fraction of the speed of light. wikipedia.org RDFT extends the foundational principles of DFT into the domain of relativistic quantum mechanics.

    The theoretical basis for RDFT stems from a relativistic generalization of the Hohenberg-Kohn theorem, which demonstrates that the ground state properties of a system are a unique functional of the ground state four-current, rather than just the electron density as in non-relativistic DFT. uni-frankfurt.deresearchgate.net The practical application of RDFT is typically achieved through the Kohn-Sham (KS) scheme, which involves solving equations for single-particle orbitals. uni-frankfurt.de

    Various approximations for the exchange-correlation (xc) functional, a key component of DFT, have been developed for relativistic calculations. These include:

    Relativistic Local Density Approximation (RLDA): An extension of the LDA, it is based on the properties of a relativistic homogeneous electron gas. However, the RLDA has been shown to provide an inadequate description of relativistic exchange-correlation effects in finite systems like atoms. researchgate.netuni-frankfurt.de

    Relativistic Generalized Gradient Approximation (RGGA): As with its non-relativistic counterpart, RGGA improves upon RLDA by incorporating the gradient of the electron density. RGGA performs significantly better for heavy atoms, providing a more accurate description of relativistic corrections across the periodic table. researchgate.netuni-frankfurt.de

    For more precise calculations, implicit xc-functionals that depend on the Kohn-Sham orbitals are used. The most prominent of these is the exact exchange functional. Its application requires the solution of an integral equation for the exchange-correlation potential via the Relativistic Optimized Potential Method (ROPM), which allows for a detailed investigation of factors like transverse exchange corrections. researchgate.netuni-frankfurt.de These advanced computational methods are essential for accurately modeling the complex electronic behavior of this compound.

    Ab Initio Calculations and Their Accuracy

    Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic structure of this compound. For heavy elements, these methods must incorporate relativistic effects to achieve accuracy. wsu.edu The goal for high-level quantum chemical calculations is often "chemical accuracy," typically defined as being within 1 kcal/mol (approximately 4 kJ/mol) of experimental values. wsu.eduosti.gov

    Achieving this level of accuracy for an element like this compound is computationally demanding. A single, all-encompassing calculation is often not feasible. Instead, a composite or component-based approach, such as the Feller-Peterson-Dixon (FPD) method, is employed. wsu.edu This strategy involves a series of calculations to systematically account for various contributions and sources of error. High-level corrections are incorporated for factors including the complete basis set limit, higher-order electron correlation effects, core-valence correlation, and various relativistic effects. osti.gov

    Key aspects of these calculations include:

    Coupled Cluster (CC) methods: Techniques like CCSD(T), which stands for coupled cluster with single, double, and perturbative triple excitations, are central to high-accuracy predictions, particularly for systems where multi-reference effects are not dominant. osti.gov

    Relativistic Hamiltonians: To account for relativity, calculations move beyond the Schrödinger equation. The Dirac equation forms the basis for a fully relativistic treatment. Corrections can include terms from the Breit interaction, which accounts for spin-other-orbit interactions and other magnetic effects between electrons. wsu.edu

    Through these rigorous computational approaches, it has been determined that the ground state of the this compound atom has a 6d²7s² valence configuration. wikipedia.org Furthermore, a low-lying excited state with a 6d¹7s²7p¹ configuration is predicted to be only 0.3–0.5 eV above the ground state. wikipedia.org These ab initio studies provide the most accurate theoretical data on the fundamental properties of this compound in the absence of extensive experimental measurements.

    Theoretical Predictions of Chemical Homology and Deviations

    Theoretical studies, grounded in relativistic quantum chemistry, have been crucial in placing this compound in the periodic table and predicting its chemical behavior. Calculations of its ionization potentials, atomic radius, orbital energies, and the ground levels of its ions show a strong similarity to hafnium, its lighter congener in group 4. wikipedia.org This firmly establishes this compound as the second member of the 6d series of transition metals and a heavier homolog of zirconium and hafnium. wikipedia.orgrsc.org

    Early calculations had suggested that strong relativistic effects might alter the energy ordering of the outermost orbitals, potentially giving this compound a 6d¹7s²7p¹ or 7s²7p² electron configuration, which would have made it behave more like lead. wikipedia.org However, more sophisticated calculation methods and subsequent experimental work have refuted this, confirming its group 4 character. wikipedia.org

    Predicted Properties and Chemical Behavior:

    Oxidation State: this compound is predicted to exhibit a stable +4 oxidation state, consistent with zirconium and hafnium. wikipedia.org It is expected to readily form a hydrated Rf⁴⁺ ion in strong acid solutions. wikipedia.org A less stable +3 state might also be possible. wikipedia.org

    Electron Configuration: The expected electron configuration is [Rn] 5f¹⁴ 6d² 7s². wikipedia.org Due to relativistic stabilization of the 7s orbital and destabilization of the 6d orbital, it is predicted that Rf⁺ and Rf²⁺ ions would lose 6d electrons first, which is the opposite of its lighter homologs. wikipedia.org

    Compounds: Like its congeners, this compound is projected to form a very stable and refractory oxide, RfO₂. wikipedia.org It is expected to react with halogens to form volatile tetrahalides (RfX₄), such as this compound chloride (RfCl₄) and this compound bromide (RfBr₄). wikipedia.orgrsc.org These tetrahalides are predicted to be monomeric tetrahedral molecules in the vapor phase and to hydrolyze in water to form oxyhalides (RfOX₂). wikipedia.org

    Comparison with Group 4 Homologs:

    While generally following group 4 trends, theoretical and experimental data indicate subtle deviations due to relativistic effects. For example, this compound forms precipitate compounds with hydroxide (B78521) bases at all concentrations, a behavior that differs from zirconium and hafnium, which only do so at high base concentrations. osaka-u.ac.jpsciencedaily.com The volatility of its halides also shows interesting trends when compared to its lighter homologs.

    Interactive Data Table: Predicted Properties of this compound and its Compounds

    PropertyZirconium (Zr)Hafnium (Hf)This compound (Rf)
    Electron Configuration [Kr] 4d² 5s²[Xe] 4f¹⁴ 5d² 6s²[Rn] 5f¹⁴ 6d² 7s² (Predicted) wikipedia.org
    Atomic Radius ~159 pm~159 pm~150 pm (Predicted) wikipedia.org
    Common Oxidation State +4+4+4 (Predicted) wikipedia.org
    Oxide Formula ZrO₂HfO₂RfO₂ (Predicted) wikipedia.org
    Tetrachloride Formula ZrCl₄HfCl₄RfCl₄ (Predicted) wikipedia.org

    Experimental Chemical Characterization of Rutherfordium: One Atom at a Time Chemistry

    Unique Methodological Requirements for Transactinide Chemistry

    Challenges of Ultra-Trace Quantities and Short Half-Lives

    The primary obstacles in rutherfordium chemistry are the minuscule quantities produced and their rapid radioactive decay. psi.cheolss.netpatsnap.com Scientists typically work with single atoms, as each atom decays before a new one can be synthesized. jaea.go.jp This "one-atom-at-a-time" scenario means that classical chemical concepts that rely on bulk properties are not directly applicable. jaea.go.jpepj-conferences.org Furthermore, the half-lives of the this compound isotopes suitable for chemical studies, such as ²⁶¹Rf with a half-life of about 78 seconds, demand extremely rapid experimental procedures. jaea.go.jplibrary.ph Any chemical separation and measurement must be completed within a timeframe comparable to the isotope's half-life. rsc.org

    Rapid, Highly Efficient Chemical Separation Techniques

    To address these challenges, highly specialized and automated techniques have been developed. epj-conferences.orgeolss.netepj-conferences.org These methods must be fast, efficient, and selective to isolate the few this compound atoms from the target material and other reaction byproducts. jaea.go.jp A common approach involves transporting the synthesized atoms via a gas-jet system to the chemical separation apparatus. jaea.go.jpepj-conferences.org Techniques like gas chromatography and various forms of liquid chromatography are employed to study the chemical behavior of this compound. jaea.go.jpgsi.de These systems are often computer-controlled to ensure the necessary speed and reproducibility for obtaining statistically meaningful results from a series of single-atom events. jaea.go.jpepj-conferences.org

    Aqueous-Phase Chemical Investigations

    Aqueous-phase studies have been instrumental in establishing the chemical identity of this compound as a group 4 element, the heavier homolog of zirconium (Zr) and hafnium (Hf). epj-conferences.orgwikipedia.orggsi.de These experiments typically involve dissolving the this compound atom in an aqueous solution and observing its behavior in the presence of different ligands and on various separation media. epj-conferences.orgacs.org

    Ion-Exchange Chromatography for Chemical Homology Determination

    Ion-exchange chromatography has been a cornerstone in confirming this compound's position in the periodic table. patsnap.comwikipedia.orgacs.org Early experiments demonstrated that this compound's behavior on cation-exchange columns was similar to that of Zr and Hf and distinctly different from the trivalent actinides. gsi.de In these studies, Rf was adsorbed onto a cation-exchange resin from a dilute acid solution and could be eluted with solutions containing complexing agents. gsi.de

    Subsequent, more detailed investigations using automated systems like the Automated Rapid Chemistry Apparatus (ARCA) and the Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy (AIDA) have provided more quantitative data. jaea.go.jpepj-conferences.org These experiments have systematically studied the adsorption of this compound on both cation and anion-exchange resins in the presence of various acids, confirming its group 4 characteristics. jaea.go.jpresearchgate.net

    Liquid-Liquid Extraction Studies on Complex Formation

    Liquid-liquid extraction is another powerful technique used to probe the complexation chemistry of this compound. epj-conferences.orgepj-conferences.org In these experiments, the distribution of a single this compound atom between two immiscible liquid phases—an aqueous phase and an organic phase containing a complexing agent—is measured. epj-conferences.org The distribution coefficient, which reflects the relative affinity of the element for each phase, provides insights into the stability of the formed complexes. epj-conferences.org

    For instance, studies using the SISAK (Short-lived Isotopes Studied by the AKUFVE technique) system have investigated the extraction of this compound from sulfuric acid solutions into an organic solvent containing an amine extractant. researchgate.netresearchgate.net These experiments have been crucial in comparing the complexing behavior of this compound with its lighter homologs, Zr and Hf. researchgate.net

    Studies on Complexation Behavior with Various Ligands (Fluorides, Chlorides, Nitrates)

    The complexation of this compound with different ligands, particularly halides, has been a major focus of research, revealing subtle but significant differences compared to zirconium and hafnium. patsnap.comwikipedia.orgacs.org

    Fluorides: Studies on the fluoride (B91410) complexation of this compound have yielded some of the most intriguing results. Anion-exchange chromatography experiments in hydrofluoric acid (HF) solutions have shown that this compound forms significantly weaker fluoride complexes than Zr and Hf. patsnap.comacs.orgresearchgate.net While Zr and Hf are strongly adsorbed on anion-exchange resins from HF solutions due to the formation of anionic fluoride complexes, this compound shows a much weaker adsorption, indicating a reduced tendency to form such complexes. acs.orgresearchgate.net This behavior is attributed to relativistic effects influencing the electronic structure of this compound. patsnap.com

    Chlorides: In hydrochloric acid (HCl) solutions, this compound has been shown to form chloride complexes, specifically the hexachlororutherfordate ([RfCl₆]²⁻) ion, similar to its lighter homologs. library.phwikipedia.org Ion-exchange and extraction experiments have confirmed that this compound's chloride complexation is similar to that of Zr and Hf, which was a key finding in placing it in group 4. jaea.go.jpwikipedia.org

    Nitrates: Anion-exchange experiments in nitric acid (HNO₃) have shown that this compound, like Zr and Hf, does not form strong anionic nitrate (B79036) complexes. jst.go.jpiaea.org This behavior distinguishes it from pseudo-homologs like thorium (Th), which does form anionic nitrate complexes. jst.go.jp

    Sulfates: The formation of sulfate (B86663) complexes has also been investigated. The strength of sulfate complex formation for this compound is found to be intermediate between that of its fluoride and chloride complexes. jst.go.jp Liquid-liquid extraction studies have suggested the extraction sequence for sulfate complexes to be Zr > Hf > Rf, indicating weaker complex formation for this compound. researchgate.net

    The following table summarizes the key findings from the aqueous-phase chemical investigations of this compound.

    Technique Ligand/Medium Key Findings Inference
    Ion-Exchange Chromatography α-hydroxyisobutyrateElution behavior similar to Zr and Hf, different from trivalent actinides. gsi.deThis compound is a group 4 element. gsi.de
    Hydrofluoric Acid (HF)Weaker fluoride complex formation compared to Zr and Hf. patsnap.comacs.orgresearchgate.netRelativistic effects influence Rf's chemistry. patsnap.com
    Hydrochloric Acid (HCl)Forms [RfCl₆]²⁻, similar to Zr and Hf. jaea.go.jpwikipedia.orgConfirms group 4 homology. jaea.go.jpwikipedia.org
    Nitric Acid (HNO₃)Does not form strong anionic complexes, unlike Th. jst.go.jpiaea.orgDistinguishes Rf from pseudo-homologs. jst.go.jp
    Liquid-Liquid Extraction Sulfuric Acid (H₂SO₄) / Amine ExtractantExtraction sequence: Zr > Hf > Rf. researchgate.netWeaker sulfate complex formation for Rf. researchgate.net
    Formation and Stability of Hexachlororutherfordate Complexes

    In aqueous solutions, this compound has been shown to behave as a true member of Group 4 in the periodic table, similar to its lighter homologs, zirconium (Zr) and hafnium (Hf). scispace.comcapes.gov.br Experiments involving extraction from hydrochloric acid solutions have demonstrated that this compound forms a stable hexachlororutherfordate complex, [RfCl6]2-. scispace.com This behavior is analogous to that of zirconium and hafnium, confirming its placement in Group 4 and its distinctness from the trivalent actinides. capes.gov.br The formation of this complex is a key piece of evidence for this compound's non-actinide character. scispace.com Further studies have indicated the formation of a nonvolatile mixed salt, K2RfCl6, when potassium chloride is present, which contrasts with the volatility of this compound tetrachloride (RfCl4) on its own. scispace.com

    Divergent Fluoride Complexation Behavior Compared to Homologs

    The study of this compound's interaction with fluoride ions has revealed significant deviations from the behavior of its lighter homologs. While zirconium and hafnium readily form hepta- and octa-fluoride complexes in hydrofluoric acid solutions, this compound shows a weaker affinity for fluoride ions. lib4ri.ch

    Experiments using cation-exchange chromatography have shown that the distribution coefficient (Kd) for this compound decreases at HF concentrations an order of magnitude higher than for zirconium and hafnium. lib4ri.ch This indicates that this compound is less readily converted into anionic fluoride complexes. While the formation of the hexafluororutherfordate ion, [RfF6]2-, has been observed, its formation constant is at least one order of magnitude smaller than those for the corresponding zirconium and hafnium complexes. researchgate.net This weaker complexation is attributed to this compound's larger ionic radius and relativistic effects. capes.gov.brresearchgate.net

    Fluoride Complexation Behavior of Group 4 Elements

    ElementObserved Fluoride ComplexRelative Complexation StrengthComments
    Zirconium (Zr)[ZrF6]2-, [ZrF7]3-, [ZrF8]4-StrongReadily forms higher-order fluoride complexes. scispace.com
    Hafnium (Hf)[HfF6]2-, [HfF7]3-, [HfF8]4-StrongSimilar behavior to Zirconium. scispace.com
    This compound (Rf)[RfF6]2-WeakerFormation constant is significantly smaller than for Zr and Hf. researchgate.net Shows weaker affinity for fluoride ions. lib4ri.ch

    Experimental Determination of Oxidation State Stability and Reduction Potentials

    Consistent with its position in Group 4 of the periodic table, the +4 oxidation state is the only stable state observed for this compound in aqueous solutions. capes.gov.br This is in line with the chemistry of zirconium and hafnium. Theoretical calculations, supported by experimental observations, predict that this compound should readily form a hydrated Rf4+ ion in strong acid solutions. scispace.comcapes.gov.br While a less stable +3 state has been predicted, it has not been experimentally confirmed. capes.gov.br The standard reduction potential for the Rf4+/Rf couple has been predicted to be higher than -1.7 V. capes.gov.br

    Gas-Phase Chemical Studies

    Gas-phase chemistry provides a powerful tool for investigating the properties of superheavy elements, as it allows for the study of volatile compounds on an atom-at-a-time basis.

    Thermochromatography and Adsorption Curve Measurements

    Early investigations into the chemical nature of this compound relied on gas thermochromatography. uni-mainz.de This technique separates volatile compounds based on their deposition temperature in a column with a negative temperature gradient. uni-mainz.de These experiments have been crucial in determining the volatility of this compound compounds and calculating their adsorption enthalpies. By comparing the behavior of this compound with its homologs, researchers can infer its chemical properties. A Monte Carlo simulation model is often employed to analyze the yield versus temperature curves to determine the adsorption enthalpies. scispace.com

    Adsorption Enthalpies of Group 4 Chlorides on Quartz Surfaces

    CompoundAdsorption Enthalpy (kJ/mol)Reference
    ZrCl4-74 ± 5 scispace.com
    HfCl4-96 ± 5 scispace.com
    RfCl4-77 ± 6 scispace.com

    Volatile Chloride Formation Studies

    A significant body of research has focused on the formation of volatile chlorides of this compound. These studies have confirmed that this compound forms a tetravalent chloride (RfCl4) and bromide (RfBr4), as well as an oxychloride (RfOCl2). scispace.com Experiments have shown that this compound(IV) chloride is more volatile than its lighter homolog hafnium(IV) chloride (HfCl4). scispace.comresearchgate.net This is attributed to the more covalent nature of the bonds in RfCl4. scispace.com The ability to form a volatile chloride was one of the first pieces of chemical evidence that distinguished this compound from the actinide elements. uni-mainz.de

    Development and Application of Automated Rapid Chemical Separation Systems

    The study of this compound's chemistry has been made possible by the development of sophisticated automated systems for rapid chemical separation. epj-conferences.orgjst.go.jp These systems are essential for performing the hundreds or even thousands of repeated experiments required to obtain statistically significant results from one-atom-at-a-time studies. epj-conferences.org

    Apparatuses such as the Automated Rapid Chemistry Apparatus (ARCA) and the Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy (AIDA) have been instrumental. epj-conferences.orgjst.go.jp These systems utilize computer-controlled liquid chromatography to perform fast, repetitive separations on miniaturized columns. epj-conferences.org This allows for the systematic variation of parameters, such as ligand concentration, to determine the stoichiometry of the chemical species formed. jst.go.jp The development of these automated systems has greatly improved the ability to conduct detailed and reproducible chemical investigations of superheavy elements like this compound. epj-conferences.org

    Gas-Jet Transport Systems and Aerosol Loading

    A crucial first step in the experimental study of this compound is its rapid and efficient transport from the point of production—typically a target chamber where a heavy-ion beam strikes a target like curium-248 (B1219616)—to the chemical separation apparatus. jaea.go.jpnih.gov This is accomplished using a gas-jet transport system.

    In this technique, nuclear reaction products recoiling from the target are stopped in a gas, usually helium (He). escholarship.orgpsu.edu This gas is seeded with aerosol particles, such as potassium chloride (KCl), to which the this compound atoms attach. escholarship.orgpsu.eduriken.jp The aerosol-laden gas is then rapidly pumped through a capillary tube, transporting the attached atoms over distances of several meters to the chemistry setup. psu.edu This method achieves high transport efficiencies, often exceeding 80%, and transport times are typically on the order of a few seconds. psu.eduresearchgate.net The use of KCl aerosols is common for subsequent aqueous phase chemistry, while carbon aerosols may be used for gas-phase separations. psu.edu At the collection end, the aerosols are deposited on a thin foil or filter, from which the this compound atoms can be washed for chemical analysis. radiochem.org This entire process ensures a continuous and rapid supply of single atoms for subsequent chemical investigation. epj-conferences.orgresearchgate.net

    Table 1: Parameters of a Typical Gas-Jet Transport System for this compound Studies

    ParameterValue/DescriptionSource(s)
    Carrier Gas Helium (He) escholarship.orgpsu.edu
    Aerosol Material Potassium Chloride (KCl) psu.eduriken.jp
    Target e.g., Curium-248 (²⁴⁸Cm) jaea.go.jpnih.gov
    Projectile e.g., Oxygen-18 (¹⁸O) jaea.go.jp
    Transport Time Typically 2-5 seconds psu.edu
    Transport Efficiency > 80% researchgate.net

    On-line Nuclear Radiation Detection Integration

    Due to the "one-atom-at-a-time" nature of the experiments, the unambiguous identification of this compound is paramount. jaea.go.jp This is achieved by integrating the chemical separation apparatus directly with a nuclear radiation detection system. iupac.org After the chemical separation, the sample containing the this compound atom is prepared for nuclear spectroscopy. epj-conferences.org This often involves evaporating the solution to dryness on a plate which is then placed before a detector. iupac.org

    The detection systems are designed to measure the characteristic alpha decay of the this compound isotope (e.g., ⁷⁸-second ²⁶¹Rf) and, crucially, the subsequent decay of its known daughter nuclei (e.g., ²⁵⁷No). jaea.go.jpriken.jp The time-correlation of these mother-daughter alpha decays provides a definitive signature for the presence of the original this compound atom. riken.jpiupac.org Alpha spectroscopy is the primary method, often employing Passivated Implanted Planar Silicon (PIPS) detectors. iupac.org These integrated systems must be automated to handle the rapid and repetitive nature of the experiments, which can involve hundreds or thousands of individual separation cycles to obtain statistically significant results. nih.govresearchgate.net

    Table 2: Example of an Integrated Detection System for this compound Chemistry

    System ComponentFunctionSource(s)
    AIDA Automated Ion-exchange separation apparatus coupled with Detection system for Alpha spectroscopy. nih.govjaea.go.jp
    Sample Preparation Automated evaporation of the separated chemical fraction onto a measurement disk. epj-conferences.orgiupac.org
    Detector Type Passivated Implanted Planar Silicon (PIPS) detectors for alpha spectroscopy. iupac.org
    Identification Method Time-correlated mother-daughter alpha decay measurements. riken.jpiupac.org
    Isotope Measured ²⁶¹Rf (t₁/₂ = 78 s) and its daughter ²⁵⁷No. jaea.go.jpriken.jp

    High-Performance Liquid Chromatography (HPLC) Systems for Transactinides

    To probe the complex-forming behavior of this compound in aqueous solutions, researchers have developed miniaturized and automated High-Performance Liquid Chromatography (HPLC) systems. iupac.org These systems allow for rapid and repetitive ion-exchange or extraction chromatography experiments. epj-conferences.orgiaea.org Prominent examples of such systems are the Automated Rapid Chemistry Apparatus (ARCA II) and the subsequent, more advanced Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy (AIDA). nih.govjaea.go.jp

    These computer-controlled systems use micro-columns, typically a few millimeters in diameter and several millimeters long, packed with an ion-exchange or extraction resin. jaea.go.jp A solution containing the this compound atom is injected onto the column, and an eluent is passed through to separate the components. By systematically varying the composition and concentration of the eluent (e.g., different concentrations of hydrochloric or hydrofluoric acid), scientists can study the adsorption behavior of this compound onto the resin. jaea.go.jp Comparing this behavior to that of its homologs, zirconium and hafnium, under identical conditions, provides insight into the relative stability of the complexes formed. jaea.go.jpjaea.go.jp These automated HPLC systems have been instrumental in demonstrating that this compound behaves as a typical member of Group 4 in chloride and nitrate systems, but shows distinct behavior in fluoride complexation. jaea.go.jpjaea.go.jp

    Table 3: Characteristics of HPLC Systems Used in this compound Research

    FeatureDescriptionSource(s)
    Apparatus ARCA II, AIDA nih.goviupac.orgjaea.go.jp
    Technique Miniaturized, computer-controlled HPLC for ion-exchange and extraction chromatography. jaea.go.jpiupac.org
    Column Dimensions e.g., 1.6 mm diameter x 7 mm length jaea.go.jp
    Operation Rapid, repetitive, and automated cycles. nih.goviaea.org
    Application Study of complex formation (chloride, fluoride, sulfate) by comparing Rf with Zr and Hf. jaea.go.jp

    Batch-Type Solid-Liquid Extraction Apparatus for Equilibrium Studies

    While HPLC systems are excellent for studying chromatographic behavior, determining true thermodynamic equilibrium data for short-lived elements like this compound has been a significant challenge. osaka-u.ac.jp To address this, a novel automated batch-type solid-liquid extraction apparatus, known as AMBER, was developed. riken.jp This system is designed to measure the time dependence of the extraction process and to determine the distribution coefficient (Kd) at equilibrium. osaka-u.ac.jpriken.jp The Kd value is the ratio of the concentration of the element in the solid phase (resin) to its concentration in the liquid phase at equilibrium. riken.jp

    In a typical experiment, this compound atoms, transported via a gas-jet, are dissolved in an acid solution. riken.jp This solution is then injected into a reaction container with a solid extraction resin (e.g., Aliquat 336). The container is shaken for a specific, controlled amount of time (e.g., 10, 30, or 60 seconds), after which the liquid phase is rapidly separated from the solid phase and measured. riken.jp By varying the shaking time, researchers can observe when the distribution of the element between the two phases becomes constant, indicating that equilibrium has been reached. osaka-u.ac.jpriken.jp Experiments using this method on this compound in a hydrochloric acid system demonstrated that extraction equilibrium was achieved in less than 10 seconds. riken.jp This was the first time the equilibrium state of a chemical reaction for a superheavy element was experimentally observed, providing crucial quantitative data on its complexation behavior. osaka-u.ac.jp

    Table 4: Research Findings from Batch-Type Solid-Liquid Extraction of this compound

    ParameterFindingSource(s)
    Apparatus AMBER (Automated-Batch-type extraction system for Measuring the Equilibration time in Rf solution chemistry) riken.jp
    Technique Repetitive batch-wise solid-liquid extraction with varying shaking times. osaka-u.ac.jpresearchgate.net
    Element Studied This compound (²⁶¹Rf) riken.jp
    System Aliquat 336 resin in Hydrochloric acid (HCl) riken.jp
    Equilibrium Time Reached within 10 seconds for Rf in 7.9 M HCl. riken.jp
    Key Result First experimental observation of the equilibrium state for a superheavy element's chemical reaction. osaka-u.ac.jp
    Distribution Coefficient (Kd) A lower limit for the Kd value in 9.0 M HCl was determined to be > 1.4 x 10³ mL g⁻¹ (95% confidence). riken.jp

    Future Directions and Broader Impact of Rutherfordium Research

    Advancing the Understanding of the Limits of the Periodic Table

    The very existence of rutherfordium and heavier elements provides a crucial test for theories that predict the limits of nuclear stability. aps.orgephg.limited Early models suggested that nuclei with atomic numbers around 104 should not exist at all due to immense electrostatic repulsion between protons. aps.org However, the successful synthesis of this compound demonstrates the importance of quantum mechanical shell effects, which can provide additional stability to certain combinations of protons and neutrons. epj-conferences.orgeurekalert.orgscitechdaily.com

    The ongoing quest to synthesize new, heavier isotopes of this compound and elements beyond it helps to map the "island of stability," a predicted region of the chart of nuclides where superheavy elements may have significantly longer half-lives. eurekalert.orgscitechdaily.com The discovery of this compound-252, the shortest-lived superheavy nucleus found so far, has helped to define the "shoreline" of this island more precisely. eurekalert.orgscitechdaily.com By studying the decay properties of various this compound isotopes, scientists can refine theoretical models that predict the location and extent of this island, ultimately probing the absolute limits of the periodic table. ephg.limitedsamaterials.comias.ac.in

    Contributions to Nuclear Reaction Mechanisms and Force Theories

    The synthesis of this compound is a complex process that provides valuable insights into nuclear reaction dynamics. ephg.limited Creating this element involves bombarding heavy target nuclei with lighter ion beams in particle accelerators, a process that illuminates the mechanisms of nuclear fusion and fission. samaterials.comosti.gov The study of the probabilities of these reactions, known as cross-sections, helps to refine models of the strong force, which governs the interactions between protons and neutrons within the nucleus. wikipedia.org

    Initial theories of the strong force could not fully explain how a nucleus with so many protons could hold together against electromagnetic repulsion. wikipedia.org The existence of elements like this compound provides an experimental playground to test and improve our understanding of this fundamental force under extreme conditions of mass and charge. aps.org Research on this compound production has also led to the exploration of different reaction types, such as "cold fusion" and "hot fusion," which differ in the excitation energy of the initially formed compound nucleus. osti.gov These studies contribute to a more comprehensive picture of the forces and processes that dictate nuclear stability and transformation. manchester.ac.uk

    Development of Enhanced Experimental and Detection Methodologies

    The extreme challenges associated with producing and identifying superheavy elements like this compound, which are often created one atom at a time and have very short half-lives, have spurred significant innovation in experimental techniques. samaterials.comrsc.org These advancements have applications beyond superheavy element research, influencing fields like nuclear medicine and materials science. ephg.limited

    Ion-Catcher and Ion-Trap Systems

    A key development in the study of superheavy elements is the use of ion-catcher and ion-trap systems. epj-conferences.orgtamu.edu After being produced in a nuclear reaction, the recoiling this compound ions are thermalized in a gas-filled catcher. epj-conferences.org This process slows them down and allows them to be guided by electric fields. jinr.ru These systems are crucial for preparing the ions for subsequent analysis, such as mass spectrometry and decay spectroscopy. tamu.eduin2p3.fr

    A notable innovation is the cryogenic gas-filled ion catcher, which operates at low temperatures (around 40 Kelvin) to freeze out impurities. jinr.ru This results in a cleaner, low-energy beam of ions, ideal for high-precision measurements. jinr.ru The advantages of these systems include their independence from the chemical properties of the nuclides, rapid extraction times in the order of milliseconds, and high efficiency. jinr.ru

    MRTOF-MS for Direct Isotope Identification

    Multi-Reflection Time-of-Flight Mass Spectrometry (MRTOF-MS) has emerged as a powerful tool for the direct identification of superheavy isotopes. epj-conferences.org Coupled with an ion-catcher, this technique allows for the precise measurement of the mass of individual ions, which in turn reveals their identity (the number of protons and neutrons). jinr.ruresearchgate.net This is a significant advantage over traditional methods that rely on observing the decay chain of an isotope, which can be ambiguous. tamu.edu

    The MRTOF-MS system can separate isobars (nuclei with the same mass number but different numbers of protons and neutrons) and allows for the identification of an atomic nucleus without prior knowledge of how it was produced. researchgate.net This technology is expected to play a major role in future superheavy element research, enabling the direct identification of new isotopes and even new elements. epj-conferences.org

    Interplay Between Theoretical Predictions and Experimental Validation in Superheavy Element Chemistry

    The study of this compound chemistry is a prime example of the synergistic relationship between theoretical predictions and experimental validation. wikipedia.orgchemrxiv.org Due to the element's extreme radioactivity and the atom-at-a-time production scale, many of its chemical properties must first be predicted by sophisticated theoretical models. samaterials.comcam.ac.uk These calculations, which often include relativistic effects, guide the design of complex and challenging experiments. wikipedia.orgresearchgate.net

    For instance, initial predictions suggested that relativistic effects might cause this compound to behave more like lead than its lighter homolog, hafnium. wikipedia.org However, subsequent, more refined calculations and experimental studies have confirmed that this compound does indeed behave as a typical member of group 4 of the periodic table. wikipedia.org Experiments involving the chemical separation of single this compound atoms have been crucial in validating these theoretical predictions. rsc.orgsciencedaily.com This continuous feedback loop between theory and experiment is essential for advancing our understanding of the chemical behavior of elements at the farthest reaches of the periodic table and for refining the quantum chemical models used to predict their properties. chemrxiv.orgosti.gov

    Chemical Compounds Mentioned

    Compound NameFormula
    This compound ChlorideRfCl₄
    This compound OxideRfO₂
    This compound OxyhalidesRfOX₂
    Zirconium TetrachlorideZrCl₄

    Isotopes of this compound Mentioned

    IsotopeHalf-life
    This compound-25260 nanoseconds
    This compound-2573-4 seconds
    This compound-260~21 milliseconds
    This compound-261~1.1 minutes
    This compound-263~10 minutes
    This compound-267~48 minutes

    Q & A

    Q. How are Rutherfordium isotopes synthesized, and what experimental parameters influence their stability?

    this compound isotopes (e.g., ²⁶¹Rf, ²⁶⁷Rf) are synthesized via heavy-ion fusion-evaporation reactions, such as bombarding plutonium-242 with neon-22. Stability is influenced by beam energy, target thickness, and detection systems (e.g., PiPS detectors and RAGS acquisition software). Isotope half-lives range from milliseconds to 1.3 hours (²⁶⁷Rf), necessitating rapid separation techniques like gas-phase chromatography .

    Q. What methodologies are employed to confirm this compound’s position in the periodic table?

    Comparative studies with lighter group 4 elements (Ti, Zr, Hf) guide predictions. For example, Rf’s +4 oxidation state is inferred from solvent extraction experiments using triisooctylamine (TIOA) and tributyl phosphate (TBP). Data from distribution coefficients (Table 19) and ionic radius calculations (Table 24) align Rf with Hf, supporting its placement in group 4 .

    Q. How are this compound’s physical properties (e.g., density, melting point) experimentally estimated?

    Due to Rf’s short half-life, properties are extrapolated using relativistic density functional theory (DFT). Predicted values include a density of 17 g/cm³ and melting point of ~2100°C, consistent with trends in group 4 elements. Experimental validation involves indirect methods, such as comparing TTA (thenoyltrifluoroacetone) extraction constants (Table 21) with theoretical models .

    Advanced Research Questions

    Q. How do researchers address contradictions in this compound’s ionic radius estimates across studies?

    Discrepancies arise from coordination number assumptions (6 vs. 8). For example, ionic radii derived from solvent extraction (89 pm for 6-coordinate Rf⁴⁺) conflict with MCDF calculations (80 pm). Resolution involves cross-referencing experimental log Keq values (Figure 63) with hydration energy models and crystallographic data for analogous ions (e.g., Zr⁴⁺, Hf⁴⁺) .

    Q. What experimental designs mitigate challenges in studying this compound’s hydrolysis behavior?

    Hydrolysis constants (Table 23) are determined via pH-dependent solvent extraction. Buffered solutions (e.g., HCl/NaCl at pH 0–4) prevent premature precipitation. Researchers use tracers like ¹⁶⁹Hf (Table 6) to validate methods, ensuring Rf’s behavior is isolated from background interference. Real-time α-spectroscopy monitors decay chains to confirm species identity .

    Q. How do isotopic impurities (e.g., ¹⁶²Hf) affect this compound’s chemical studies, and how are these controlled?

    Impurities arise from incomplete separation or decay byproducts. For example, ¹⁶²Hf (Table 4) emits γ-rays that interfere with α-detection. Mitigation involves pre-purification via cation-exchange resins and energy-discrimination techniques in detectors. Decay curves are statistically analyzed to isolate Rf-specific signals .

    Q. What computational frameworks reconcile discrepancies between experimental and theoretical equilibrium constants for Rf complexes?

    Relativistic quantum mechanical models (e.g., Dirac-Fock) account for spin-orbit coupling effects in Rf’s electron configuration. For instance, TTA complexation constants (log Keq = 3.5±0.3, Table 21) are compared with MCDF-predicted values. Deviations are attributed to solvation effects, modeled using COSMO-RS simulations .

    Methodological Guidance

    Q. What statistical tools are critical for analyzing this compound’s decay data in noisy experimental environments?

    Time-stamped decay chains are analyzed using maximum likelihood estimation (MLE) to distinguish Rf isotopes from background. Software like Counter and DataMaster ( ) integrate cross-correlation algorithms, reducing false positives. Uncertainty propagation follows the ISO/GUM guidelines .

    Q. How are organic complexing agents (e.g., TIOA, TBP) optimized for Rf extraction studies?

    Ligand concentration, pH, and temperature are systematically varied (Tables 12–14). For example, TBP’s solubility in HCl (Table 16) dictates its efficacy. Researchers use fractional factorial designs to identify optimal conditions, minimizing reagent consumption while maximizing extraction yields .

    Q. What validation protocols ensure reproducibility in this compound research across laboratories?

    Interlab comparisons use certified reference materials (e.g., ²²⁸Th, ²³⁸Pu in Table 7) to calibrate detectors. Detailed experimental protocols (e.g., capillary dimensions in Table 2) are published in supplementary materials per journal guidelines ( ). Peer review focuses on error margins in half-life measurements and isotopic purity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.